molecular formula C24H19ClFN3O3S B14995029 11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B14995029
M. Wt: 483.9 g/mol
InChI Key: CUDBBEYUXSRFIS-UHFFFAOYSA-N
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Description

11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves multiple steps. One common synthetic route includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method is efficient and environmentally benign, providing good to excellent yields.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with halogenated phenyl rings. For example:

The uniqueness of 11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C24H19ClFN3O3S

Molecular Weight

483.9 g/mol

IUPAC Name

11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C24H19ClFN3O3S/c1-14(30)27-11-10-16-20(13-27)33-23-21(16)22(31)29(15-6-3-2-4-7-15)24(32)28(23)12-17-18(25)8-5-9-19(17)26/h2-9H,10-13H2,1H3

InChI Key

CUDBBEYUXSRFIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5

Origin of Product

United States

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